molecular formula C16H15N5S2 B13366933 8-{3-[(Isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}quinoline

8-{3-[(Isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}quinoline

Cat. No.: B13366933
M. Wt: 341.5 g/mol
InChI Key: JHOQAEGNKOEXJC-UHFFFAOYSA-N
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Description

8-{3-[(Isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}quinoline is a heterocyclic compound that combines the structural features of quinoline and triazolothiadiazole

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-{3-[(Isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}quinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-amino-5-mercapto-4H-1,2,4-triazole with quinoline derivatives in the presence of dehydrating agents . The reaction is usually carried out in refluxing ethanol with a catalytic amount of piperidine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and microwave-assisted synthesis to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

8-{3-[(Isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}quinoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, particularly at positions 2 and 4.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated quinoline derivatives, nucleophiles like amines and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the quinoline ring .

Scientific Research Applications

8-{3-[(Isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}quinoline has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-{3-[(Isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}quinoline is unique due to its combined structural features of quinoline and triazolothiadiazole, which confer a broad spectrum of biological activities. This dual functionality makes it a versatile compound for various scientific and industrial applications .

Properties

Molecular Formula

C16H15N5S2

Molecular Weight

341.5 g/mol

IUPAC Name

3-(propan-2-ylsulfanylmethyl)-6-quinolin-8-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C16H15N5S2/c1-10(2)22-9-13-18-19-16-21(13)20-15(23-16)12-7-3-5-11-6-4-8-17-14(11)12/h3-8,10H,9H2,1-2H3

InChI Key

JHOQAEGNKOEXJC-UHFFFAOYSA-N

Canonical SMILES

CC(C)SCC1=NN=C2N1N=C(S2)C3=CC=CC4=C3N=CC=C4

Origin of Product

United States

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